molecular formula C7H15NO3 B13514358 Ethyl 3-(2-aminoethoxy)propanoate

Ethyl 3-(2-aminoethoxy)propanoate

Cat. No.: B13514358
M. Wt: 161.20 g/mol
InChI Key: SFRNQRMAFMPKRG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethoxy)propanoate is an organic compound with the molecular formula C7H15NO3 It is an ester derivative that contains an amino group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminoethoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(2-aminoethoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester and ether linkages can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(2-aminoethoxy)propanoate can be compared with other similar compounds such as:

    Ethyl propanoate: Lacks the amino and ether groups, making it less versatile in certain reactions.

    Ethyl 3-(2-hydroxyethoxy)propanoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

    Ethyl 3-(2-ethoxy)propanoate:

The presence of the amino group in this compound makes it unique and valuable for specific applications where hydrogen bonding and nucleophilic substitution are important.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl 3-(2-aminoethoxy)propanoate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6,8H2,1H3

InChI Key

SFRNQRMAFMPKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCN

Origin of Product

United States

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